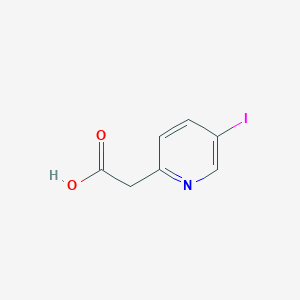

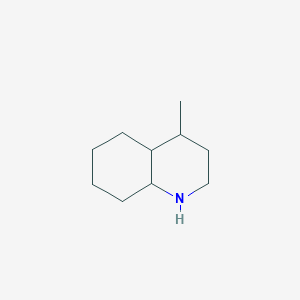

![molecular formula C15H12N2O2S B2933806 N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide CAS No. 942002-80-4](/img/structure/B2933806.png)

N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide” is a compound that contains a benzothiazole ring. Benzothiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Benzothiazole derivatives have been found to exhibit diverse biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available in the retrieved papers, it’s known that thiazoles are highly reactive molecules and extensively employed as reactants or reaction intermediates for the synthesis of a variety of fused heterocyclic compounds .Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .科学的研究の応用

Synthesis and Biological Evaluation

Antimicrobial and Antimalarial Activities : Compounds derived from N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide have been synthesized and evaluated for their antimicrobial activities against a range of Gram-positive and Gram-negative bacteria. Some derivatives showed moderate activities, with potential as medicines. Additionally, modifications to these compounds have led to increased antimalarial potency, demonstrating their potential in treating infectious diseases (Alborz et al., 2018).

Anti-inflammatory and Kinase Inhibition : Novel derivatives incorporating the N-(benzothiazol-5-yl)-2-phenoxyacetamide scaffold have shown significant in vitro and in vivo anti-inflammatory activity and potent inhibition of p38α MAP kinase, a protein associated with inflammatory responses and cellular stress. This highlights their potential as therapeutic agents for inflammation-related disorders (Tariq et al., 2018).

Chemical Synthesis and Characterization

- Ultrasound-Assisted Synthesis : The use of ultrasound irradiation has facilitated the efficient and regioselective synthesis of N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides. This method offers significant reductions in reaction times and higher yields, showcasing an environmentally friendly approach to synthesizing these compounds (Rezki, 2016).

Pharmacological Screening

Hypolipidemic and Hypoglycemic Agents : Research into benzothiazole derivatives has identified compounds with the ability to inhibit lipid peroxidation while exhibiting hypolipidemic and hypoglycemic activities. These findings suggest the potential of these compounds in developing treatments for metabolic disorders (Yoshioka et al., 1989).

Fluorescent Probes for Metal Ions : Benzothiazole-based fluorescent probes have been designed for the selective detection of Hg2+ and Cu2+ ions. These probes exhibit high sensitivity and selectivity, with applications in environmental monitoring and biological imaging (Gu et al., 2017).

将来の方向性

Benzothiazole nucleus is an important structural motif in medicinal chemistry for the search of new anti-tubercular compounds . Therefore, various analogues of benzothiazole, including “N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide”, could be synthesized and evaluated for their biological activities in future studies .

作用機序

Target of Action

N-(benzo[d]thiazol-5-yl)-2-phenoxyacetamide, also known as N-(1,3-benzothiazol-5-yl)-2-phenoxyacetamide, is a compound that has been found to have significant biological activities Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of targets, includingcyclooxygenase (COX) enzymes , which play a crucial role in inflammation and pain.

Mode of Action

It is known that thiazole derivatives can inhibit cox enzymes . COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are involved in inflammation and pain. By inhibiting these enzymes, the compound can potentially reduce inflammation and pain .

Biochemical Pathways

Given its potential interaction with cox enzymes, it can be inferred that it affects thearachidonic acid pathway . This pathway is involved in the production of prostaglandins, which play a key role in inflammation and pain. By inhibiting COX enzymes, the compound can potentially disrupt this pathway, leading to reduced inflammation and pain .

Pharmacokinetics

Thiazole derivatives are known to have diverse biological activities, suggesting that they may have favorable adme properties .

Result of Action

Thiazole derivatives have been found to have significant analgesic and anti-inflammatory activities . This suggests that this compound may have similar effects, potentially reducing inflammation and pain .

生化学分析

Biochemical Properties

Benzothiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities

Cellular Effects

Some benzothiazole derivatives have been found to induce apoptosis and cause cell cycle arrest in certain cancer cell lines

Molecular Mechanism

Some benzothiazole derivatives have been found to inhibit certain enzymes, leading to their potential therapeutic effects

特性

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-2-phenoxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2S/c18-15(9-19-12-4-2-1-3-5-12)17-11-6-7-14-13(8-11)16-10-20-14/h1-8,10H,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAAFCENGELOZHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)SC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

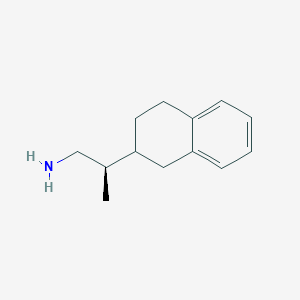

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-methoxy-2-naphthamide hydrochloride](/img/structure/B2933726.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2933727.png)

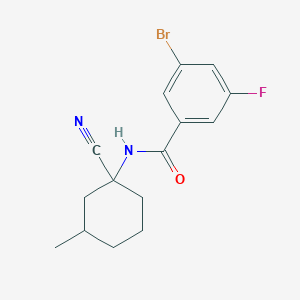

![2-(2-Chloro-6-fluorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one](/img/structure/B2933733.png)

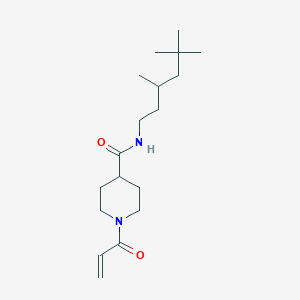

![3-(1,1,2,2,2-Pentafluoroethyl)bicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B2933735.png)

![(E)-2-amino-N-(3-methoxypropyl)-1-((4-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2933740.png)

![2-Cyclopropyl-1-[1-(1-methylpyrazol-4-yl)sulfonylazetidin-3-yl]benzimidazole](/img/structure/B2933742.png)

![Methyl 2-amino-2-(2-bicyclo[2.2.1]heptanyl)propanoate](/img/structure/B2933745.png)

![2-(2-((3-(2-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2933746.png)